4-[2-(4-Hydroxy-2-methyl-2,3,4a,5,6,7,8,8a-octahydrothiochromen-4-yl)ethynyl]-2-methyl-2,3,4a,5,6,7,8,8a-octahydrothiochromen-4-ol
Overview
Description
4-[2-(4-Hydroxy-2-methyl-2,3,4a,5,6,7,8,8a-octahydrothiochromen-4-yl)ethynyl]-2-methyl-2,3,4a,5,6,7,8,8a-octahydrothiochromen-4-ol is a complex organic compound with a unique structure. It belongs to the class of thiochromenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by its two octahydrothiochromen rings, each substituted with hydroxy and methyl groups, and connected by an ethynyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Hydroxy-2-methyl-2,3,4a,5,6,7,8,8a-octahydrothiochromen-4-yl)ethynyl]-2-methyl-2,3,4a,5,6,7,8,8a-octahydrothiochromen-4-ol involves multiple steps. One common method starts with the preparation of the octahydrothiochromen ring through the cyclization of a suitable precursor. The hydroxy and methyl groups are introduced via selective functionalization reactions. The ethynyl bridge is then formed through a coupling reaction, typically using a palladium-catalyzed cross-coupling method .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing continuous flow chemistry techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Hydroxy-2-methyl-2,3,4a,5,6,7,8,8a-octahydrothiochromen-4-yl)ethynyl]-2-methyl-2,3,4a,5,6,7,8,8a-octahydrothiochromen-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methyl and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones, while reduction can produce dihydro derivatives with altered functional groups .
Scientific Research Applications
4-[2-(4-Hydroxy-2-methyl-2,3,4a,5,6,7,8,8a-octahydrothiochromen-4-yl)ethynyl]-2-methyl-2,3,4a,5,6,7,8,8a-octahydrothiochromen-4-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-Hydroxy-2-methyl-2,3,4a,5,6,7,8,8a-octahydrothiochromen-4-yl)ethynyl]-2-methyl-2,3,4a,5,6,7,8,8a-octahydrothiochromen-4-ol involves its interaction with specific molecular targets and pathways. The hydroxy and ethynyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-[2-(2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)ethyl]oxan-2-one: A δ-lactone with similar structural features but different functional groups.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Another compound with a similar core structure but different substituents.
Uniqueness
4-[2-(4-Hydroxy-2-methyl-2,3,4a,5,6,7,8,8a-octahydrothiochromen-4-yl)ethynyl]-2-methyl-2,3,4a,5,6,7,8,8a-octahydrothiochromen-4-ol is unique due to its specific combination of functional groups and the presence of an ethynyl bridge connecting two octahydrothiochromen rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4-[2-(4-hydroxy-2-methyl-2,3,4a,5,6,7,8,8a-octahydrothiochromen-4-yl)ethynyl]-2-methyl-2,3,4a,5,6,7,8,8a-octahydrothiochromen-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2S2/c1-15-13-21(23,17-7-3-5-9-19(17)25-15)11-12-22(24)14-16(2)26-20-10-6-4-8-18(20)22/h15-20,23-24H,3-10,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBZWBIFAHSQIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2CCCCC2S1)(C#CC3(CC(SC4C3CCCC4)C)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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